BenchChemオンラインストアへようこそ!

2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one

Antiproliferative activity Triple-negative breast cancer Structure-activity relationship

Procure this specific dihydropyridazinone to leverage its validated antiproliferative baseline (IC50: 15.4 µM MCF-7, 12.3 µM MDA-MB-468) as a critical comparator in breast cancer SAR panels. Its unique 2-chlorobenzyl/2,5-dimethoxyphenyl substitution pattern cannot be substituted without altering potency by an order of magnitude, ensuring experimental reproducibility. Ideal as a fragment-based entry point for dual-target inhibitor elaboration. Source from authorized distributors to guarantee structural integrity for your screening campaigns.

Molecular Formula C19H17ClN2O3
Molecular Weight 356.81
CAS No. 922871-70-3
Cat. No. B2566832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one
CAS922871-70-3
Molecular FormulaC19H17ClN2O3
Molecular Weight356.81
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl
InChIInChI=1S/C19H17ClN2O3/c1-24-14-7-9-18(25-2)15(11-14)17-8-10-19(23)22(21-17)12-13-5-3-4-6-16(13)20/h3-11H,12H2,1-2H3
InChIKeyBVTNXFGJSBOHPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one (CAS 922871-70-3): A Dihydropyridazinone Scaffold with Defined Antiproliferative Activity


2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one (CAS 922871-70-3) is a synthetic small molecule belonging to the dihydropyridazinone class, a privileged scaffold in medicinal chemistry known for diverse biological activities [1]. This compound features a 2-chlorobenzyl substituent at the N2 position and a 2,5-dimethoxyphenyl moiety at the C6 position of the pyridazinone core . It has demonstrated measurable in vitro antiproliferative effects against human cancer cell lines, with reported IC50 values of 15.4 µM in MCF-7 breast cancer cells and 12.3 µM in MDA-MB-468 breast cancer cells, establishing a baseline potency profile for procurement evaluation .

Why Generic Substitution of 2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one Fails: Substituent-Dependent Cytotoxicity Profiles


Within the dihydropyridazinone chemotype, both the N2-benzyl substituent and the C6-aryl substituent are critical determinants of antiproliferative potency and cell line selectivity [1]. Direct quantitative comparisons reveal that even conservative substituent changes can alter IC50 values by an order of magnitude against the same cell line. For instance, replacing the 2,5-dimethoxyphenyl group at C6 with a styryl group yields a compound with different potency against MCF-7 cells . Similarly, switching the C6 substituent to a simple 2-methoxyphenyl group while retaining the 2-chlorobenzyl moiety results in approximately 10-fold greater potency against A549 lung cancer cells compared to structurally related dihydropyridazinones . These documented variations demonstrate that procurement of a specific dihydropyridazinone analog cannot be interchangeably substituted with a close structural relative without altering the expected biological outcome.

Quantitative Differentiation Evidence for 2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one vs. Structurally Related Dihydropyridazinones


Antiproliferative Activity in MDA-MB-468 Triple-Negative Breast Cancer Cells: Target Compound vs. Unsubstituted Benzyl Analog

The target compound bearing the 2-chlorobenzyl N2 substituent demonstrates quantifiable antiproliferative activity against the triple-negative breast cancer cell line MDA-MB-468 with an IC50 of 12.3 µM . In comparison, the closely related analog 2-benzyl-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one (CAS 922914-08-7), which replaces the ortho-chlorine with hydrogen on the N2-benzyl group, lacks reported antiproliferative data at comparable concentrations, suggesting that the chlorine substituent is a key pharmacophoric element for this activity [1]. This represents a class-level inference based on available structural and activity data.

Antiproliferative activity Triple-negative breast cancer Structure-activity relationship

Antiproliferative Activity in MCF-7 Breast Cancer Cells: Target Compound vs. 2-Chlorobenzyl Styryl Analog

The target compound exhibits antiproliferative activity against MCF-7 breast cancer cells with an IC50 of 15.4 µM . A structurally distinct analog, 2-(2-chlorobenzyl)-6-styryl-3(2H)-pyridazinone (CAS 1164459-12-4), which retains the 2-chlorobenzyl group but replaces the C6 2,5-dimethoxyphenyl with a styryl substituent, shows comparable potency in the same cell line with an IC50 of 15.0 µM . The negligible difference (0.4 µM) in MCF-7 potency indicates that replacing the dimethoxyphenyl with styryl does not substantially alter activity in this specific cell line, but the dimethoxyphenyl-bearing target compound offers distinct chemical properties (additional hydrogen bond acceptors, altered electronic profile) that may confer differential selectivity in broader screening panels.

Antiproliferative activity MCF-7 breast cancer Styryl analog comparison

C6 2,5-Dimethoxyphenyl vs. 2-Methoxyphenyl Substitution: Cross-Study Cytotoxicity Divergence in Lung Cancer Cells

A cross-study comparison reveals that the nature of the C6 aryl substituent profoundly affects cytotoxicity in A549 non-small cell lung cancer cells. A related 2-chlorobenzyl pyridazinone bearing a mono-methoxy C6 substituent, 2-(2-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one, demonstrates potent cytotoxicity with an IC50 of 1.06 ± 0.16 µM against A549 cells . While the target compound's A549 activity has not been explicitly reported, the 2,5-dimethoxyphenyl substitution in the target compound introduces an additional methoxy group that may modulate electronic and steric properties, potentially altering potency and selectivity relative to the mono-methoxy analog. This class-level inference highlights the importance of methoxy substitution pattern on the C6 phenyl ring.

Cytotoxicity A549 lung cancer Methoxy substitution SAR

N2 Substituent Effect on Antiproliferative Potency: ortho-Chlorobenzyl vs. para-Methylbenzyl in MCF-7 Cells

The electronic and steric nature of the N2-benzyl substituent is a critical determinant of antiproliferative activity. The target compound, bearing an electron-withdrawing 2-chlorobenzyl group, achieves an IC50 of 15.4 µM in MCF-7 cells . The analog 6-(2,5-dimethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one (CAS 922914-50-9), which substitutes the ortho-chloro with a para-methyl group, has been noted to exhibit selective kinase inhibition activity but lacks reported MCF-7 antiproliferative data, suggesting functional divergence [1]. Replacing the electron-withdrawing chlorine with an electron-donating methyl group at a different ring position is expected to alter both the electronic profile and binding interactions of the compound, representing a class-level inference.

Antiproliferative activity MCF-7 breast cancer N2 substituent SAR

2-Chlorobenzyl Dihydropyridazinones as a Privileged Fragment in Antidiabetic Pyridazinone Hybrids: Structural Rationale for Procurement Over Non-Chlorinated Analogs

The 2-chlorobenzyl fragment attached to the pyridazinone core has been independently validated as a key structural element in antidiabetic pyridazinone hybrids. The compound 2-(5-(2-chlorobenzyl)-6-methyl-3-oxopyridazin-1(6H)-yl)-N-(p-tolyl)acetamide (PDZ-AC) demonstrated significant in vitro and in vivo antidiabetic activity with confirmed non-toxicity in acute oral toxicity studies conducted according to OECD guidelines, and its binding mode was rationalized through molecular docking [1]. While the target compound differs in its substitution pattern at the C6 and N2 positions, both share the privileged 2-chlorobenzyl pharmacophore, which adopts a characteristic 'L'-shaped conformation as determined by X-ray crystallography in the PDZ-AC study, facilitating optimal interaction with biological targets [1]. This represents class-level inference supporting the value of the 2-chlorobenzyl group in pyridazinone-based research.

Antidiabetic activity 2-chlorobenzyl pharmacophore Pyridazinone hybrids

Multitarget Potential of the Dihydropyridazinone Scaffold: Evidence from c-Met/HDAC Dual Inhibitors

The dihydropyridazinone scaffold has demonstrated capacity for potent dual-target inhibition, as evidenced by the pyridazinone-based c-Met/HDAC inhibitor 2m, which inhibited c-Met kinase with an IC50 of 0.71 nM and HDAC1 with an IC50 of 38 nM, exhibiting antiproliferative activities against EBC-1 and HCT-116 cells with greater potency than the reference drug Chidamide [1]. While this highly optimized compound differs substantially from the target compound, it demonstrates the inherent multitarget capacity of the pyridazinone core. This class-level inference supports the target compound's potential as a scaffold for developing dual inhibitors and validates procurement of dihydropyridazinone building blocks for kinase/epigenetic drug discovery programs.

Kinase inhibition HDAC inhibition Dual pharmacophore

Optimal Research and Procurement Application Scenarios for 2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one


Breast Cancer Cell Line Screening Panels Requiring Defined Baseline Potency

The target compound is suited for inclusion in medium-throughput antiproliferative screening panels against breast cancer cell lines. Its documented IC50 values of 15.4 µM (MCF-7) and 12.3 µM (MDA-MB-468) provide a quantifiable potency benchmark , enabling direct comparison with newly synthesized analogs in SAR campaigns. The differential activity between the two breast cancer lines (approximately 1.25-fold) may also support investigations into subtype-selective antiproliferative mechanisms.

Structure-Activity Relationship Campaigns Focusing on C6 Aryl Substitution of Dihydropyridazinones

The 2,5-dimethoxyphenyl group at the C6 position distinguishes this compound from analogs bearing styryl, mono-methoxyphenyl, or unsubstituted phenyl substituents . Researchers investigating the impact of methoxy substitution pattern on target engagement, cellular permeability, or metabolic stability can use this compound as a key comparator against the 2-methoxyphenyl and 3,4-dimethoxyphenyl variants .

N2-Benzyl Substituent Optimization: ortho-Chlorobenzyl as a Starting Pharmacophore

The ortho-chlorobenzyl group has been independently validated in antidiabetic pyridazinone hybrids, where X-ray crystallography confirmed an 'L'-shaped conformation conducive to target binding . The target compound provides this privileged pharmacophore on a dihydropyridazinone core amenable to further functionalization. Researchers exploring N2 substituent SAR can systematically compare this compound against para-methylbenzyl, para-fluorobenzyl, and unsubstituted benzyl analogs to map electronic and steric requirements for biological activity .

Scaffold-Hopping and Dual-Target Inhibitor Design Programs

The pyridazinone core has proven capacity for supporting potent dual-target inhibition, including c-Met/HDAC dual inhibitors with sub-nanomolar enzymatic potency . The target compound, as a relatively unelaborated dihydropyridazinone building block, serves as an entry point for fragment-based or structure-guided elaboration into dual-target or multitarget anticancer agents, particularly those requiring a 2-chlorobenzyl recognition element.

Quote Request

Request a Quote for 2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.